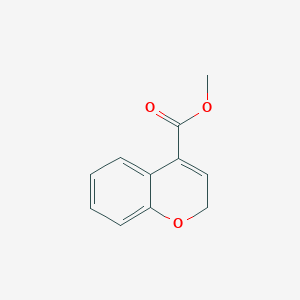

methyl 2H-chromene-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

519157-15-4 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2H-chromene-4-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)9-6-7-14-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3 |

InChI Key |

XVNQBERZTJJYMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CCOC2=CC=CC=C12 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways Involving Phosphonium (B103445) Salts and Michael Additions

The synthesis of chromene derivatives can be initiated by ylides, which are nucleophiles that can attack electron-deficient alkenes. nih.gov This process often involves a tandem ylide Michael addition/elimination/substitution reaction sequence. nih.gov

The Michael addition, a type of conjugate addition, is a key step in the formation of the chromene ring. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, such as an enolate, attacks an α,β-unsaturated carbonyl compound. masterorganicchemistry.combyjus.com The mechanism proceeds in three main stages:

Deprotonation: A base abstracts an acidic proton from the Michael donor, creating a resonance-stabilized carbanion or enolate. wikipedia.orgbyjus.com

Conjugate Addition: The nucleophilic enolate adds to the β-carbon of the Michael acceptor, an α,β-unsaturated compound, forming a new carbon-carbon bond. masterorganicchemistry.combyjus.com

Protonation: The resulting enolate is protonated to yield the final Michael adduct. byjus.com

This reaction is thermodynamically favorable due to the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. youtube.com The use of phosphonium salts can facilitate the generation of the ylide necessary for initiating this cascade. nih.gov

Intramolecular Cyclization and Lactonization Processes

Following the initial addition, intramolecular reactions are crucial for forming the heterocyclic ring of the chromene. Intramolecular cyclization occurs when two reactive functional groups within the same molecule react to form a ring. youtube.com In the context of chromene synthesis, this often involves the attack of a nucleophilic group on an electrophilic center within the same molecule, leading to the closure of the pyran ring.

A related process is intramolecular lactonization, which is the formation of a cyclic ester (a lactone) from a hydroxy-carboxylic acid. youtube.com This process involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the hydroxyl group's oxygen atom attacks the carbonyl carbon of the carboxylic acid group. youtube.com

Ring Closure: This attack results in the formation of a cyclic intermediate. youtube.com

Elimination: A molecule of water is eliminated to form the stable lactone ring. youtube.com

While not directly forming methyl 2H-chromene-4-carboxylate, understanding these principles is vital as similar intramolecular ring-closing reactions are fundamental to building the chromene core. In some instances, a retro-Michael reaction can occur, leading to the opening of the ring and subsequent aromatization to a more stable structure. mdpi.com

Aromatic Electrophilic Substitution Mechanisms in Chromene Formation

Aromatic electrophilic substitution (EAS) is a fundamental reaction type in organic chemistry where an atom attached to an aromatic ring, usually hydrogen, is replaced by an electrophile. masterorganicchemistry.comyoutube.com While the initial construction of the chromene ring might not always directly involve EAS on a pre-existing aromatic ring, the principles are relevant to modifications of the benzene (B151609) portion of the chromene structure.

The general mechanism for EAS involves two key steps:

Attack by the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile and attack a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

The reactivity and orientation of substitution on the benzene ring of a chromene are influenced by the existing substituents. The ether oxygen of the pyran ring is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. libretexts.org This is due to the ability of the oxygen to donate electron density to the ring through resonance, stabilizing the carbocation intermediate. libretexts.org

Alkoxide Ion-Mediated Rearrangements and Bond Cleavage in Chromene Synthesis

Alkoxide ions, being strong bases and nucleophiles, can play a significant role in the synthesis and rearrangement of chromene structures. They can mediate reactions by deprotonating carbon acids to form carbanions, which can then participate in various bond-forming or bond-breaking reactions.

Theoretical Insights into Reaction Intermediates

Theoretical studies provide a deeper understanding of the transient species that are formed during a reaction. For the reactions involved in chromene synthesis, understanding the stability and electronic structure of intermediates like carbanions is crucial.

The stability of a carbanion intermediate, such as the enolate formed during a Michael addition, is a key factor in determining the reaction's feasibility. wikipedia.org The stability of this carbanion is explained by the delocalization of the negative charge. byjus.com Orbital models illustrate that the p-orbital of the carbanionic carbon can overlap with the π-system of an adjacent electron-withdrawing group, such as a carbonyl or a cyano group. This overlap allows the negative charge to be spread over several atoms, thus stabilizing the intermediate.

Charge delocalization is a critical concept for understanding the stability of reactive intermediates. In the case of the enolate ion formed during the Michael addition, the negative charge is not localized on the carbon atom but is delocalized onto the more electronegative oxygen atom of the carbonyl group through resonance. wikipedia.orgbyjus.com This delocalization significantly stabilizes the intermediate, making its formation more favorable. Similarly, in the σ-complex of an aromatic electrophilic substitution, the positive charge is delocalized over the aromatic ring through resonance, which accounts for its relative stability. libretexts.org

Derivatization and Functionalization Strategies of the Methyl 2h Chromene 4 Carboxylate Scaffold

Regioselective Substitutions on the Chromene Ring System

The aromatic ring of the 2H-chromene system is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the precise introduction of a variety of functional groups.

The introduction of substituents such as hydroxyl, methyl, formyl, and halogens onto the chromene ring can significantly influence the molecule's properties.

Hydroxy and Methyl Groups: The synthesis of chromenes often starts from substituted phenols, incorporating hydroxy and methyl groups into the final structure from the outset. For instance, the Pechmann condensation, a classic method for coumarin (B35378) synthesis, can be adapted for 2H-chromenes using appropriately substituted phenols. While not a direct substitution on a pre-formed chromene, this approach is a primary strategy for accessing chromene rings with these functionalities.

Formyl Group: Formylation of the chromene ring can be achieved through methods like the Vilsmeier-Haack reaction. For example, the reaction of chroman-4-ones with a Vilsmeier reagent (DMF-POCl₃) can yield 3-formyl-4-chloro-2H-chromene derivatives. researchgate.net A specific example is the synthesis of methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, demonstrating the feasibility of introducing a formyl group onto the chromene core. researchgate.net Another study reports the synthesis of methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate, highlighting formylation at the C6 position. researchgate.net

Halogen Moieties: Halogenation of the chromene ring provides a handle for further functionalization, particularly through cross-coupling reactions. Regioselective nitration of 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene has been demonstrated, which can be followed by reduction to an amino group and subsequent Sandmeyer reaction to introduce various halogens. researchgate.net

Table 1: Examples of Reagents for Regioselective Substitution

| Functional Group | Reagent/Method | Position of Substitution | Reference |

| Formyl | Vilsmeier-Haack (DMF-POCl₃) | C3, C6 | researchgate.netresearchgate.net |

| Nitro | Nitrating agents | C6 | researchgate.net |

| Halogen | Sandmeyer reaction (from amino group) | Varies | researchgate.net |

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituted aromatic rings onto a halogenated chromene scaffold. The Suzuki-Miyaura coupling, in particular, is widely used for this purpose. organic-chemistry.orglibretexts.org

This strategy involves the reaction of a halo-substituted 2H-chromene with an arylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling is dictated by the position of the halogen on the chromene ring. For instance, a study on the palladium-catalyzed arylation of 2,2-dimethyl-6-nitro-2H-chromen-5-yl trifluoromethanesulfonate (B1224126) demonstrated successful Suzuki-Miyaura cross-coupling with various phenylboronic acids. rsc.org This highlights the feasibility of introducing aryl groups at the C5 position. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. rsc.orgnih.gov

Research on related coumarin systems has shown that regioselective Suzuki-Miyaura coupling can be achieved on bis(trifluoromethanesulfonyloxy)coumarins, allowing for the selective arylation at either the C6 or C7 position depending on the reaction conditions. researchgate.net This principle can be extended to the methyl 2H-chromene-4-carboxylate scaffold, provided a suitable halo-substituted precursor is available.

Table 2: Conditions for Palladium-Catalyzed Arylation

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 100 | rsc.org |

| Pd(OAc)₂/Q-Phos | KF | Toluene-H₂O | N/A | nih.gov |

| Pd₂(dba)₃·CHCl₃ | N/A | N/A | N/A | nih.gov |

Functionalization at the Carboxylate Moiety

The methyl ester at the C4 position is a key functional group that can be readily transformed into other functionalities, expanding the chemical diversity of the scaffold.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that can be achieved under acidic or basic conditions. binghamton.edu Basic hydrolysis, or saponification, is often preferred as the reaction is irreversible. rsc.org This typically involves treating the ester with an aqueous solution of a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

For instance, the hydrolysis of ethyl 7-((ethoxycarbonyl)amino)-2-oxo-2H-chromene-4-carboxylate to 7-amino-2-oxo-2H-chromene-4-carboxylic acid has been reported, demonstrating the successful conversion of a C4-ester to a carboxylic acid on a related chromene scaffold. binghamton.edu This carboxylic acid derivative can then serve as a precursor for further modifications, such as amide bond formation.

The reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of hydrazides. These derivatives are valuable intermediates for the construction of various heterocyclic systems. nih.gov

A study on the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol (B145695) showed the formation of the corresponding carbohydrazide. nih.gov Although this example is for a C3-carboxylate, the same principle applies to the C4-substituted analogue. The resulting hydrazide can be further reacted with aldehydes or ketones to form hydrazones, which themselves can be interesting compounds or can be cyclized to form new heterocyclic rings. For example, N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides have been synthesized from the corresponding hydrazide. nih.gov

Table 3: Functionalization Reactions at the Carboxylate Moiety

| Transformation | Reagents | Product | Reference |

| Ester Hydrolysis | NaOH (aq), then HCl (aq) | Carboxylic Acid | binghamton.edu |

| Hydrazide Formation | Hydrazine Hydrate | Carbohydrazide | nih.gov |

Advanced Functionalization at Other Reactive Sites

Beyond the aromatic ring and the carboxylate group, the 2H-chromene scaffold possesses other reactive sites that can be exploited for more complex molecular architectures.

The diene system within the pyran ring of the 2H-chromene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. acs.orgwikipedia.orgsigmaaldrich.com In this [4+2] cycloaddition, the 2H-chromene would act as the diene component, reacting with a dienophile to form a polycyclic structure. The feasibility and stereochemical outcome of such a reaction would depend on the nature of the substituents on both the chromene and the dienophile.

Furthermore, the C-H bonds of the 2H-chromene ring system, particularly at the allylic and benzylic positions, can be targeted for functionalization through radical-mediated processes. rsc.orgrsc.org Hydrogen Atom Transfer (HAT) catalysis is a powerful strategy for the selective activation of C-H bonds, allowing for the introduction of new functional groups under mild conditions. This approach offers a pathway to derivatives that are not easily accessible through traditional ionic reactions.

Synthesis of O-Acylated Enol Forms

The generation of enolates from carbonyl compounds is a cornerstone of organic synthesis, providing a versatile nucleophile for various transformations. masterorganicchemistry.compressbooks.pub In the context of the this compound scaffold, the formation of an enolate and its subsequent trapping with an acylating agent leads to the synthesis of O-acylated enol forms. This strategy effectively converts the ketone-like character at the C-2 position of the corresponding chromanone precursor into a stable, functionalized enol derivative.

A general and effective protocol for this transformation involves the deprotonation of the corresponding saturated chromane-4-one ring system using a suitable base, followed by reaction with an acylating agent. For instance, a related system, ethyl 2-oxo-4-phenylchromane-3-carboxylate, can be converted to its acylated enol form. This is achieved by treating the chromanone with an excess of acetic anhydride (B1165640) in the presence of a base like triethylamine. The reaction proceeds at room temperature, and after a period of stirring, the O-acylated product, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, can be isolated.

The plausible mechanism involves the delocalization of the negative charge formed upon deprotonation through the lactone carbonyl group, creating a planar enolate intermediate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the acetic anhydride to yield the final O-acylated 2H-chromene. This method provides a direct route to functionalized chromenes that are otherwise difficult to access.

| Reagent/Condition | Purpose | Example |

| Starting Material | Chromene Precursor | Ethyl 2-oxo-4-phenylchromane-3-carboxylate |

| Acylating Agent | Introduces Acyl Group | Acetic Anhydride |

| Base | Promotes Enolate Formation | Triethylamine |

| Solvent | Reaction Medium | Pyridine |

| Temperature | Reaction Condition | Room Temperature |

This table summarizes the typical reagents and conditions for the O-acylation of a chromanone to form a 2H-chromene derivative.

C-Substitution via Lithio Derivatives from Halogenated Precursors

A powerful strategy for introducing carbon-based substituents onto aromatic and heterocyclic rings is through the use of organolithium intermediates. Specifically, the halogen-metal exchange reaction provides a regiochemically precise method for generating these reactive species. wikipedia.org This approach is particularly useful for functionalizing the this compound scaffold at positions that are not amenable to direct deprotonation.

The process begins with the synthesis of a halogenated precursor, such as a bromo- or iodo-substituted this compound. nih.gov This halogenated chromene is then treated with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). nih.govtcnj.edu The low temperature is critical to ensure that the highly reactive organolithium reagent engages in the desired halogen-metal exchange rather than undergoing side reactions. tcnj.edu

This exchange generates a lithiated 2H-chromene derivative in situ. This new organolithium species is a potent nucleophile and can be "quenched" by adding a variety of electrophiles to the reaction mixture. This step forges a new carbon-carbon or carbon-heteroatom bond at the specific site of the original halogen atom. This method allows for the introduction of a diverse array of functional groups that would be difficult to install otherwise.

| Electrophile | Reagent Example | Resulting Functional Group |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Hydroxyalkyl group |

| Alkyl Halides | Methyl Iodide, Benzyl (B1604629) Bromide | Alkyl/Benzyl group |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Silyl (B83357) Halides | Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl group |

| Isocyanates | Phenyl Isocyanate | Amide (after workup) |

This table illustrates potential C-substitution products formed by quenching the lithiated chromene intermediate with various classes of electrophiles.

Late-Stage Functionalization Approaches on Parent Chromenes

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and materials science. It allows for the direct modification of complex molecules at a late point in their synthesis, enabling rapid diversification and the exploration of structure-activity relationships. rsc.orgbeilstein-journals.org Applying LSF strategies to the parent this compound scaffold opens up new avenues for creating novel analogues with potentially enhanced properties.

One of the most powerful LSF techniques is transition-metal-catalyzed C-H activation. This approach avoids the need for pre-functionalized starting materials (like the halogenated precursors in section 4.3.2) and allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. Catalysts based on metals like palladium, rhodium, or manganese can be employed to selectively functionalize specific C-H bonds on either the benzene (B151609) or pyran ring of the chromene skeleton. beilstein-journals.orgresearchgate.net The regioselectivity is often guided by the inherent electronic properties of the substrate or by using directing groups.

Other modern synthetic methods applicable to LSF on chromenes include:

Photoredox Catalysis: This technique uses light to generate reactive intermediates, enabling the introduction of functional groups like trifluoromethyl (CF₃) or other fluoroalkyl chains, which are highly sought after in pharmaceutical chemistry due to their ability to modulate metabolic stability and binding affinity.

Enzymatic Catalysis: Biocatalysts offer unparalleled selectivity under mild conditions and can be used to perform specific oxidative functionalizations on the chromene core.

Modular, Nickel-Catalyzed Couplings: Methods have been developed for the coupling of 2-alkoxy-2H-chromenes with boronic acids, which serves as a modular LSF approach to install various aryl or vinyl groups at the 2-position. organic-chemistry.org

These advanced strategies provide a robust toolkit for the precise and efficient modification of the this compound core, facilitating the development of new compounds with tailored functions. rsc.org

| LSF Strategy | Catalyst/Reagent Type | Potential Modification |

| C-H Activation | Palladium, Rhodium, Manganese Catalysts | Arylation, Alkylation, Halogenation |

| Photoredox Catalysis | Photosensitizer + Light | Trifluoromethylation, Alkylation |

| Nickel-Catalyzed Coupling | Ni Catalyst + Boronic Acid | Introduction of Aryl/Vinyl groups |

| Electrophilic Cyclization | I₂, ICl, PhSeBr on precursors | Halogenation and cyclization |

This table provides an overview of various late-stage functionalization approaches and the types of chemical modifications they can achieve on a chromene scaffold.

Advanced Spectroscopic and Structural Analysis Methodologies

Vibrational Spectroscopy for Detailed Molecular Structure Elucidation

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. These vibrations occur at specific frequencies, creating a unique spectral fingerprint that is characteristic of the compound and its functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For methyl 2H-chromene-4-carboxylate, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. The carbonyl (C=O) stretch of the ester group is typically a strong, sharp band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the chromene ether linkage would appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected between 1600 and 1450 cm⁻¹, while C-H stretching vibrations of the aromatic ring and the methyl group typically appear just above and below 3000 cm⁻¹, respectively. spectroscopyonline.com

For the related compound, methyl 2-oxo-2H-chromene-3-carboxylate, specific IR data has been reported, showing a coumarin (B35378) C=O stretch at 1710 cm⁻¹ and an ester C=O stretch at 1750 cm⁻¹, along with a C-O stretch at 1200 cm⁻¹. nih.gov This data illustrates the regions where the key functional group vibrations for such structures appear.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1740 - 1720 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester & Ether | C-O Stretch | 1300 - 1000 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide a detailed "fingerprint" of the molecule, especially highlighting the vibrations of the carbon skeleton, such as the aromatic and pyran ring systems. nih.gov The symmetric stretching of the C=C bonds in the benzene ring would produce strong Raman signals. This technique is valuable for identifying the core molecular framework and confirming the presence of specific structural motifs. nih.gov

High-Field Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For a related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, the ¹³C NMR spectrum showed carbonyl group signals at 161.42 ppm and 160.87 ppm, with the methoxy (B1213986) carbon at 55.44 ppm. mdpi.com Similarly, for methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, the methoxy group of the ester appeared as a singlet at δ 3.74 ppm in the ¹H NMR spectrum and at δ 52.47 ppm in the ¹³C NMR spectrum. nih.gov

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the entire molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. sdsu.edu For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, helping to determine their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of a ¹³C signal based on its attached proton's signal. For example, the singlet for the methyl protons would correlate to the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlation). youtube.com For this molecule, HMBC would be critical. For instance, the methyl protons of the ester (-OCH₃) would show a correlation to the ester's carbonyl carbon (C=O), confirming the methyl ester functionality. Protons on the chromene ring would show correlations to quaternary carbons, such as the bridgehead carbons, which are invisible in an HSQC spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. For example, it could show spatial proximity between the H2 protons on the pyran ring and the H8 proton on the aromatic ring, confirming the cyclic structure.

Table 2: Expected NMR Data and 2D Correlations for this compound

| Atom(s) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CHs | 7.5 - 6.8 | 130 - 115 | To adjacent and quaternary aromatic carbons |

| C2-H₂ | ~4.8 | ~65 | To C3, C4, C8a |

| C3-H | ~5.8 | ~120 | To C2, C4, C4a, C=O |

| O-CH₃ | ~3.8 | ~52 | To Ester C=O |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The technique also reveals structural information through the analysis of fragmentation patterns that occur when the molecule is ionized in the mass spectrometer.

For this compound (C₁₁H₁₀O₃), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org

Alpha-cleavage: Breakage of the bond next to the carbonyl group could lead to the loss of the methoxy radical (•OCH₃), resulting in a fragment ion at [M - 31]⁺. youtube.com

Loss of the ester group: Cleavage could result in the loss of the carbomethoxy group (•COOCH₃), giving a fragment at [M - 59]⁺. miamioh.edu

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromene structures involves an RDA reaction of the dihydropyran ring, which would split the molecule and provide diagnostic fragments for the chromene core.

X-ray Diffraction for Solid-State Structural Determination

When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically calculated), as well as bond lengths, bond angles, and torsional angles.

While crystal structure data for this compound is not available, the analysis of the related isomer, methyl 2-oxo-2H-chromene-3-carboxylate , demonstrates the power of this method. nih.govresearchgate.net The study revealed that this molecule is nearly planar and crystallizes in the triclinic space group P1. nih.govresearchgate.net The analysis also detailed intermolecular interactions, such as C-H···O hydrogen bonds, which form two-dimensional networks in the crystal lattice. nih.govresearchgate.net Such an analysis for this compound would unambiguously confirm its atomic connectivity and provide invaluable insight into its solid-state conformation and packing.

Table 3: Illustrative Crystal Data for the Related Isomer, Methyl 2-oxo-2H-chromene-3-carboxylate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.17 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.8874 (10) |

| b (Å) | 9.782 (3) |

| c (Å) | 13.078 (3) |

| α (°) | 111.569 (19) |

| β (°) | 90.83 (2) |

| γ (°) | 95.01 (2) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

There is currently a lack of published research detailing Density Functional Theory (DFT) calculations specifically for methyl 2H-chromene-4-carboxylate. Therefore, specific data on the optimization of DFT models for its vibrational frequencies and the analysis of its frontier molecular orbitals cannot be provided.

Optimization of DFT Models for Accurate Prediction of Vibrational Frequencies

No information is available in the scientific literature regarding the optimization of DFT models for the prediction of vibrational frequencies of this compound.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Electronic Transitions

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electronic transitions for this compound based on DFT calculations has not been reported in the available literature.

Advanced Computational Approaches for Molecular Behavior and Interactions

Specific studies employing advanced computational methods to understand the molecular behavior and interactions of this compound are not present in the current body of scientific publications.

Conformational Analysis and Molecular Dynamics Simulations

There are no available studies that have conducted conformational analysis or molecular dynamics simulations specifically for this compound.

Electronic Structure Analysis and Reactivity Descriptors

Detailed electronic structure analysis and the calculation of reactivity descriptors for this compound have not been a subject of published research.

Applications in Advanced Materials Science and Organic Synthesis

Utility as a Versatile Synthetic Intermediate and Reagent

Methyl 2H-chromene-4-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its reactivity allows for a variety of chemical transformations, making it a key component in the construction of diverse molecular architectures. This adaptability is crucial for developing new compounds with specific, targeted properties.

Precursor for Diverse Heterocyclic Systems

The chromene scaffold is a privileged structure in medicinal chemistry, and this compound is an important starting material for creating a wide range of heterocyclic compounds. nih.gov The reactivity of the chromene ring and its substituents allows for the introduction of various functional groups and the construction of fused ring systems. For instance, the chroman-4-one scaffold, which can be derived from chromene precursors, is a key component in the synthesis of sirtuin inhibitors, which have potential applications in treating aging-related diseases. acs.org The synthesis of these complex molecules often involves multi-step reactions where the initial chromene structure is modified to produce the final, biologically active compound. acs.org

Building Blocks for Polyfunctional Molecules

The structure of this compound allows for its use as a scaffold to create polyfunctional molecules. The chroman-4-one and chromone (B188151) frameworks, derived from chromene precursors, are considered privileged structures due to the wide range of biological activities their derivatives exhibit. acs.org The synthesis of these molecules often involves a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure, demonstrating the versatility of the chromene core in constructing complex, multi-functional compounds. acs.org

Integration into Optical and Electronic Materials

Coumarin (B35378) derivatives, a class of compounds to which this compound belongs, are recognized for their significant applications in materials science, particularly in the development of optical and electronic materials. researchgate.net Their unique photophysical properties make them suitable for a variety of advanced applications.

Fluorescent Probes and Whitening Agents

Coumarins are widely used as fluorescent indicators and optical brighteners. researchgate.net Their inherent fluorescence and the ability to tune their emission spectra through chemical modification make them ideal for these applications.

Laser Dyes and Light-Emitting Components

The strong fluorescence of coumarin derivatives also leads to their use as dyes in laser technology. researchgate.net They can act as the gain medium in dye lasers, which are valued for their tunability and broad wavelength coverage.

Nonlinear Optical (NLO) Chromophores

The photochromic behavior of 2H-chromenes, which involves a reversible, light-induced ring-opening to form colored species, makes them interesting for applications in variable optical absorption materials. core.ac.uk This property is crucial for the development of materials like ophthalmic lenses that darken in sunlight and clear in the dark. core.ac.uk

Components in Optical Recording and Solar Energy Collectors

There is limited direct research available on the application of this compound in optical recording media. The field of optical data storage is increasingly focused on materials like plasmonic nanostructures and luminescent nanomaterials to achieve higher storage densities.

Howe harvard.edursc.orgver, the chromene framework is a key component in the development of materials for solar energy applications, particularly in dye-sensitized solar cells (DSSCs). Although research on this compound for this purpose is not prominent, studies on other chromene derivatives highlight their potential. For instance, chromene-based organic dyes are actively investigated as photosensitizers in solar cells.

A no bu.edu.egresearchgate.nettable example involves a closely related structure, 2-(2-methyl-4H-chromen-4-ylidene)malononitrile (CMCN) , which has been synthesized for use in organic solar cells. This acceptor-donor-acceptor (A-D-A) type small-molecule dye, when integrated into a photovoltaic device, demonstrated a significant power conversion efficiency (PCE).

Table 1: Performance of a Chromene-Derivative-Based Organic Solar Cell

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 7.60% |

| Short Circuit Current (Jsc) | 12.7 mA/cm² |

| Open Circuit Voltage (Voc) | 0.94 V |

| Fill Factor (FF) | 63.8% |

This data pertains to a solar cell using a dye based on 2-(2-methyl-4H-chromen-4-ylidene)malononitrile (CMCN), a derivative of the chromene class.

The success of such derivatives underscores the potential of the chromene scaffold in developing efficient materials for solar energy collection. The structural and electronic properties of these dyes, which can be fine-tuned through chemical modification, are crucial for improving light absorption and electron transfer within the solar cell.

#### bu.edu.egmdpi.com7.2.5. Applications in Electronic Devices

Specific applications for this compound in electronic devices are not well-documented in current scientific literature. However, the broader family of chromene derivatives is being explored for its optoelectronic properties. Theor researchgate.netetical studies, such as those using density functional theory (DFT), are employed to analyze the electronic and structural aspects of novel chromene derivatives. These rsc.org computational studies help in understanding their potential for use in non-linear optical (NLO) systems and other electronic applications. The i rsc.orgnvestigation of chromene-based compounds for their electronic properties, such as band gap and charge transport capabilities, is an active area of research, suggesting a potential future role for specifically functionalized chromenes in this field.

#### researchgate.netrsc.org7.3. Role in Dye and Pigment Production

The chromene structure is a fundamental component in the synthesis of various dyes and pigments. While nih.govwordpress.comnih.gov direct evidence of this compound's use is scarce, the general class of 4H-chromenes serves as a valuable scaffold in producing coloring agents. Chrom nih.govene derivatives are utilized as raw materials in the manufacturing of dyes and pigments due to their chemical structure which can be modified to produce a range of colors.

Rese nih.govraco.catarch has demonstrated the synthesis of various chromene-based azo dyes. For e raco.catresearchgate.netxample, reactive azo dyes have been prepared from 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile for dyeing fabrics like cotton and nylon. The p researchgate.neterformance of these dyes is evaluated based on their dyeing properties and fastness to light, washing, and rubbing.

Table 2: Example of Azo Dyes Derived from a Chromene Intermediate

| Dye Derivative | Color on Nylon | Light Fastness | Wash Fastness |

| Dye 3a | Yellowish-brown | Good | Good-Excellent |

| Dye 3b | Brown | Good | Good-Excellent |

| Dye 3c | Pale brown | Moderate-Good | Good |

| Dye 3d | Brown | Good | Good-Excellent |

| Dye 3e | Dark brown | Good-Excellent | Excellent |

This table illustrates the properties of dyes synthesized from a 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile intermediate, highlighting the utility of the chromene core in dye synthesis.

*** researchgate.net

Furthermore, the optical properties of chromene dyes have been studied for applications in laser-active solid-state media, indicating their potential in advanced technological applications beyond traditional textiles. The s nih.govynthesis of fluorescent chromene derivatives also points to their utility in creating specialized dyes for biomedical research and other fields requiring fluorescence.

Purification and Isolation Methodologies in Research Settings

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. Various chromatographic methods are utilized in the purification of chromene derivatives.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by observing the appearance of the product and the disappearance of reactants. nih.gov In the synthesis of related chromene and coumarin (B35378) structures, TLC is used to determine the completion of the reaction. nih.gov A small amount of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The separation of spots on the plate, visualized under UV light or by staining, indicates the presence of different components in the mixture. By comparing the spots of the reaction mixture with those of the starting materials, the formation of the desired product can be confirmed. Once the reaction is deemed complete, the information from TLC, such as the retention factor (Rf) value, can be used to optimize the conditions for purification by column chromatography.

Column chromatography is a preparative technique used to separate and isolate individual compounds from a mixture. For chromene derivatives, flash column chromatography is a frequently used method for purification. acs.orgmdpi.com In this technique, the crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. acs.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For instance, in the synthesis of chroman-4-ones, which are structurally related to chromenes, purification by flash column chromatography using a mixture of ethyl acetate (B1210297) and heptane (B126788) as the eluent has been reported. acs.org The fractions are collected as they exit the column and are analyzed by TLC to identify those containing the pure compound. The solvent is then removed from the pure fractions to yield the isolated methyl 2H-chromene-4-carboxylate.

| Chromatographic Purification of Chromene Derivatives | |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Typical Eluent System | Ethyl Acetate/Heptane mixtures |

| Application | Isolation of chroman-4-one and 2H-chromene derivatives |

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to standard column chromatography. While specific HPLC purification protocols for this compound are not detailed in the provided search results, the principles of HPLC are widely applicable for the purification of organic compounds. In preparative HPLC, a solution of the crude product is injected into a column containing a high-performance packing material. The separation is based on the same principles as column chromatography, but the use of high pressure allows for smaller particle sizes in the stationary phase, leading to a significant increase in separation efficiency. Different types of HPLC, such as normal-phase, reversed-phase, or ion-exchange chromatography, can be employed depending on the properties of the compound to be purified. For a moderately polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be a suitable approach. The fractions containing the pure compound are collected and the solvent is evaporated to yield the purified product.

Recrystallization Procedures for Product Purification

Recrystallization is a purification technique used to remove impurities from a solid compound. youtube.com The principle of recrystallization is based on the differential solubility of the desired compound and the impurities in a particular solvent or solvent system. youtube.com The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. youtube.com

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent to form a saturated solution. youtube.com The hot solution is then allowed to cool slowly and undisturbed. youtube.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. youtube.com The impurities, being present in smaller amounts, remain dissolved in the solvent. youtube.com The purified crystals are then collected by filtration. youtube.com For chromene derivatives, recrystallization from solvents like methanol (B129727) or ethanol (B145695) has been reported to yield pure crystalline products. nih.govnih.govmdpi.com

| Recrystallization of Chromene Derivatives | |

| Principle | Differential solubility of the compound and impurities in a solvent. |

| Common Solvents | Ethanol, Methanol. nih.govnih.govmdpi.com |

| Procedure | 1. Dissolve the impure solid in a minimum amount of hot solvent. 2. Allow the solution to cool slowly. 3. Collect the formed crystals by filtration. youtube.com |

| Outcome | Pure crystalline product. |

Filtration Techniques for Solid-Liquid Separation

Filtration is a mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. In the context of synthesizing and purifying this compound, filtration is a crucial step for collecting the solid product after precipitation or crystallization. nih.govmdpi.com Vacuum filtration, using a Büchner funnel and a vacuum flask, is commonly employed to efficiently separate the crystals from the mother liquor (the solution from which the crystals formed). youtube.com The collected solid is then typically washed with a small amount of cold solvent to remove any remaining soluble impurities adhering to the crystal surface. youtube.com The purified solid is then dried to remove any residual solvent.

Q & A

Q. What are the common synthetic routes for methyl 2H-chromene-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, analogous chromene derivatives are prepared using phosphoryl oxychloride as a catalyst under reflux conditions, with purification via silica gel chromatography . Optimization involves adjusting solvent polarity, temperature (e.g., 130°C for analogous amination reactions), and stoichiometric ratios of precursors. Monitoring intermediates via TLC and optimizing reaction time (2–4 hours) are critical for yield improvement .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Key techniques include:

- NMR : Distinct signals for the methyl ester (δ ~3.8 ppm, singlet) and chromene olefinic protons (δ ~5.5–6.5 ppm).

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and chromene C-O-C (~1250 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm planar chromene systems .

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 218 for the parent compound).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT (e.g., B3LYP functional) calculates molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. For chromene derivatives, HOMO-LUMO gaps (~4–5 eV) correlate with charge-transfer reactivity. Thermochemical accuracy (average deviation <3 kcal/mol) validates experimental data, such as bond dissociation energies for hydrogen abstraction . Basis sets like 6-311++G(d,p) are recommended for precision .

Q. What strategies are recommended for resolving contradictions in crystallographic data of this compound derivatives?

Use software suites like SHELXL (for refinement) and WinGX (for data integration) to resolve ambiguities. Key steps:

Q. How do hydrogen bonding interactions influence the solid-state packing and stability of this compound?

Chromene derivatives exhibit C—H⋯O and π-π stacking interactions, forming supramolecular chains or sheets. Graph set analysis (e.g., R₂²(8) motifs) reveals dimeric arrangements that stabilize crystal lattices . Thermal stability (TGA/DSC) correlates with intermolecular bond density—higher hydrogen bonding networks increase melting points by ~20–30°C .

Q. What are the structure-activity relationship (SAR) considerations for modifying the chromene ring system in this compound to enhance biological activity?

SAR studies on ethyl chromene carboxylates show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.